(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride
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Overview
Description
Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic. It is widely used in Japan and China for the treatment of various gram-positive and gram-negative bacterial infections. This compound is particularly effective against respiratory and urinary tract infections .
Preparation Methods
The preparation of cefoselis hydrochloride involves several synthetic routes and reaction conditions. The stability of cefoselis sulfate, a related compound, in aqueous solutions has been studied extensively. The degradation of cefoselis sulfate in aqueous solutions follows a pseudo-first-order reaction. General acid-base hydrolysis of cefoselis sulfate is observed in phosphate and acetate buffers. In solutions of hydrochloric acid, sodium hydroxide, and borate buffer, specific acid-base catalysis occurs .
Chemical Reactions Analysis
Cefoselis hydrochloride undergoes various chemical reactions, including hydrolysis and catalysis. The degradation of cefoselis sulfate in aqueous solutions involves the hydrolysis of protonated cefoselis sulfate molecules, cefoselis sulfate zwitter ions, and cefoselis sulfate monoanions under the influence of water. The total reaction rate is equal to the sum of partial reactions, with specific acid-base catalysis playing a significant role .
Scientific Research Applications
Cefoselis hydrochloride has a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa. It is used extensively in clinical settings for the treatment of severe bacterial infections, especially those resistant to other antibiotics. The compound is also potent against Enterobacteriaceae, Pseudomonas aeruginosa, and Streptococcus . Its stability against β-lactamases enhances its efficacy against resistant strains .
Mechanism of Action
The mechanism of action of cefoselis hydrochloride involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins located on the bacterial cell wall, interfering with the final transpeptidation step of peptidoglycan synthesis. This leads to a weakened cell wall, making the bacterial cell susceptible to osmotic pressure, ultimately causing cell lysis and death .
Comparison with Similar Compounds
Cefoselis hydrochloride is compared with other fourth-generation cephalosporins, such as cefepime. Cefoselis exhibits slightly lower antimicrobial activity than cefepime against Enterobacteriaceae and non-fermentative gram-negative organisms but shows higher activity against methicillin-resistant Staphylococcus aureus, methicillin-sensitive Staphylococcus aureus, penicillin-sensitive Streptococcus pneumoniae, beta-hemolytic Streptococcus, and viridans group streptococci . Other similar compounds include cefotetan and teflaro .
Properties
Molecular Formula |
C19H23ClN8O6S2 |
---|---|
Molecular Weight |
559.0 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H22N8O6S2.ClH/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);1H/b20-11?,24-12+;/t13-,17-;/m1./s1 |
InChI Key |
NRCXQSKOHNLPOW-VIPNVKMVSA-N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |
Origin of Product |
United States |
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